molecular formula C10H13NO2 B2747037 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid CAS No. 1801868-11-0

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid

Cat. No.: B2747037
CAS No.: 1801868-11-0
M. Wt: 179.219
InChI Key: IQTFFCSOPMJQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 It is characterized by a cyclopropane ring substituted with a cyano group and a cyclopentyl group, along with a carboxylic acid functional group

Scientific Research Applications

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a cyclopentyl-substituted alkene, using a reagent like diazomethane or a similar carbene source. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide. The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by subsequent functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.

Major Products Formed:

    Oxidation: Carboxylate salts, esters.

    Reduction: Amines.

    Substitution: Amides, esters, functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile or electrophile in various reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These functional groups enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

  • 1-Cyano-2-cyclohexylcyclopropane-1-carboxylic acid
  • 1-Cyano-2-cyclopropylcyclopropane-1-carboxylic acid
  • 1-Cyano-2-cyclobutylcyclopropane-1-carboxylic acid

Comparison: 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-8(10)7-3-1-2-4-7/h7-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFFCSOPMJQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC2(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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